Home > Products > Screening Compounds P144319 > 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline - 497060-28-3

1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Catalog Number: EVT-2887387
CAS Number: 497060-28-3
Molecular Formula: C21H25NO2
Molecular Weight: 323.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a specific synthesis procedure for 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is not described in the provided literature, a plausible approach can be extrapolated from the synthesis of similar compounds. The synthesis of 1-substituted 3,4-dihydroisoquinolines often involves a Bischler-Napieralski type cyclization. []

Chemical Reactions Analysis

Based on the reactivity of similar compounds, 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is expected to undergo reactions typical of 3,4-dihydroisoquinolines. [] These include:

  • Oxidation: The dihydroisoquinoline ring can be oxidized to form the corresponding isoquinoline. []
Mechanism of Action
  • Interaction with Dopamine Receptors: Some 3,4-dihydroisoquinolines exhibit affinity for dopamine receptors and might exert their effects through modulating dopaminergic neurotransmission. []
  • Inhibition of Enzymes: Certain 3,4-dihydroisoquinolines demonstrate inhibitory activity against enzymes like α-glucosidase, which is involved in carbohydrate metabolism. []

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

  • Compound Description: This compound serves as a model substrate in asymmetric hydrogenation (AH) reactions using various iridium catalysts. The aim is to synthesize the corresponding chiral tetrahydroisoquinoline derivatives, which are important structural motifs in various bioactive molecules. []
  • Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, differing only in the substitution at the 1-position where it has a simple phenyl group instead of a 4-tert-butylphenyl group. []

6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline

  • Compound Description: This compound is a substrate for asymmetric hydrogenation using an iridium catalyst bearing the tetraMe-BITIOP ligand. It undergoes reduction to yield the corresponding chiral tetrahydroisoquinoline derivative with high enantioselectivity (94% ee). []
  • Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, with the key difference being the presence of a 4-nitrophenyl group at the 1-position instead of a 4-tert-butylphenyl group. []

6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline

  • Compound Description: This compound is another substrate for asymmetric hydrogenation reactions. It undergoes reduction in the presence of an iridium catalyst bearing the Diophep ligand to afford the corresponding chiral tetrahydroisoquinoline derivative with moderate enantioselectivity (76% ee). []
  • Relevance: This compound belongs to the same series as 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, sharing the 6,7-dimethoxy-3,4-dihydroisoquinoline framework but featuring a 2-nitrophenyl substituent at the 1-position instead of a 4-tert-butylphenyl group. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound is synthesized and investigated for its potential as a hybrid drug candidate, aiming to combine antitumor, antimalarial, and antiviral properties within a single molecule. []
  • Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline ring system with 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. The key structural difference is the benzyl and methyl substituents at positions 1 and 3, respectively, compared to the 4-tert-butylphenyl group at position 1 in the target compound. []

1-(2´-Bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

  • Compound Description: This compound, designated as F-18, is an aryltetrahydroisoquinoline alkaloid investigated for its effects on mitochondrial membrane function in rat liver cells. []
  • Relevance: While this compound shares the 6,7-dimethoxyisoquinoline core with 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, a key difference is the presence of a 2'-bromine-4',5'-dimethoxyphenyl substituent at position 1 and a saturated tetrahydroisoquinoline ring system, in contrast to the 4-tert-butylphenyl group and dihydroisoquinoline system in the target compound. []

1-Alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines

  • Compound Description: This class of compounds was synthesized and evaluated for their effects on arterial pressure. The research found that these compounds typically exhibit hypotensive effects. []
  • Relevance: These compounds are structurally related to 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline through the shared 6,7-dimethoxy-3,4-dihydroisoquinoline core structure. The difference lies in the alkyl substituent at position 1, which varies among the studied compounds, showcasing the impact of different alkyl groups on biological activity. []

1-Tert-alkyl-6,7-dimethoxyisoquinolines

  • Compound Description: A series of these compounds were synthesized and investigated for their potential spasmolytic activity. They were prepared from the corresponding 3,4-dihydroisoquinolines by dehydrogenation. []
  • Relevance: These compounds share the 6,7-dimethoxyisoquinoline core structure with 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. The key structural difference lies in the presence of various tert-alkyl substituents at the 1-position instead of the 4-tert-butylphenyl group in the target compound. []

1-(4-Aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (6)

  • Compound Description: This compound demonstrated potent inhibitory activity against human carbonic anhydrase VII (hCA VII) and exhibited anticonvulsant effects in an in vivo mouse model. It is considered a promising lead compound for developing new anticonvulsant agents. []
  • Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with 1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. The key difference is the presence of a 4-aminophenylsulfonamide moiety at position 2 and a 4-aminophenyl group at position 1, contrasting with the 4-tert-butylphenyl group at position 1 in the target compound. []

Properties

CAS Number

497060-28-3

Product Name

1-(4-Tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

IUPAC Name

1-(4-tert-butylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C21H25NO2

Molecular Weight

323.436

InChI

InChI=1S/C21H25NO2/c1-21(2,3)16-8-6-14(7-9-16)20-17-13-19(24-5)18(23-4)12-15(17)10-11-22-20/h6-9,12-13H,10-11H2,1-5H3

InChI Key

ALFGHWCZTLIFBI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.